molecular formula C11H8BrF2NO2 B1414391 Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate CAS No. 1805131-50-3

Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate

Cat. No. B1414391
CAS RN: 1805131-50-3
M. Wt: 304.09 g/mol
InChI Key: SNJRMFZNDJHHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is a novel compound with a wide range of applications in scientific research. It is a versatile compound that can be used in many different ways, such as in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a tool for investigating the mechanism of action of certain compounds.

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a reactant in the synthesis of other compounds, and as a tool for investigating the mechanism of action of certain compounds. It has also been used in the synthesis of drugs, in the study of enzyme inhibition, and in the study of the effects of drugs on the body.

Mechanism of Action

Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, blocking its activity. This inhibition is believed to be reversible, meaning that the compound can be removed from the enzyme and the enzyme can resume its activity.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has been studied for its biochemical and physiological effects. It has been found to inhibit certain enzymes, leading to various physiological effects. In addition, it has been found to have some antifungal activity, and it has been found to have some anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used in a wide range of experiments. It is also relatively stable, and it does not degrade quickly in the presence of light or heat. However, it is not very soluble in water, which can limit its use in experiments involving aqueous solutions.

Future Directions

Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has many potential future applications. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the mechanism of action of certain compounds, and to study the biochemical and physiological effects of various drugs. In addition, it could be used to develop new methods for synthesizing other compounds, and to develop new methods for studying enzyme inhibition.

properties

IUPAC Name

methyl 2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-7-6(11(13)14)2-3-9(12)8(7)5-15/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJRMFZNDJHHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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